Ethyl2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate,trifluoroaceticacid
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Overview
Description
Ethyl2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate,trifluoroaceticacid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of both amino and carboxylate functional groups, as well as multiple fluorine atoms, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of a suitable spirocyclic precursor with ethyl chloroformate and ammonia under controlled conditions to introduce the amino and carboxylate groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylate group may produce alcohols.
Scientific Research Applications
Ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The spirocyclic structure provides rigidity, which can influence the compound’s overall binding properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate
- 2,2,2-Trifluoroacetic acid
Uniqueness
Ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement allows for distinct reactivity and binding properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2.C2HF3O2/c1-2-15-7(14)9(13)3-8(4-9)5-10(11,12)6-8;3-2(4,5)1(6)7/h2-6,13H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAADTMEPAZQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CC(C2)(F)F)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253631-86-4 |
Source
|
Record name | ethyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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